1,2-Diiodo-4-ethoxy-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diiodo-4-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H7FI2O It is a derivative of benzene, where the benzene ring is substituted with two iodine atoms, one ethoxy group, and one fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4-ethoxy-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-ethoxy-3-fluorobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems allow for precise control of reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Diiodo-4-ethoxy-3-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different substituents replacing the iodine atoms, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
1,2-Diiodo-4-ethoxy-3-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Diiodo-4-ethoxy-3-fluorobenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions, during electrophilic aromatic substitution. These intermediates can then undergo further transformations, leading to the final products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
1,2-Diiodo-4-fluorobenzene: Similar structure but lacks the ethoxy group.
1,2-Diiodo-4-ethoxybenzene: Similar structure but lacks the fluorine atom.
1,2-Diiodo-3-fluorobenzene: Similar structure but lacks the ethoxy group and has different substitution positions.
Uniqueness
1,2-Diiodo-4-ethoxy-3-fluorobenzene is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring, which can influence its reactivity and properties.
Properties
Molecular Formula |
C8H7FI2O |
---|---|
Molecular Weight |
391.95 g/mol |
IUPAC Name |
1-ethoxy-2-fluoro-3,4-diiodobenzene |
InChI |
InChI=1S/C8H7FI2O/c1-2-12-6-4-3-5(10)8(11)7(6)9/h3-4H,2H2,1H3 |
InChI Key |
GNPLHOQDQLXIPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)I)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.